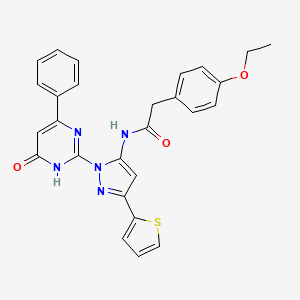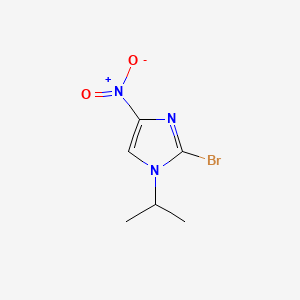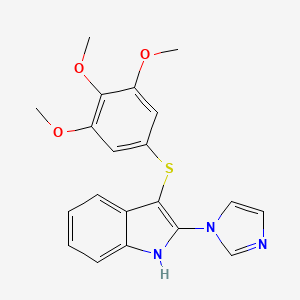
1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a trifluoromethyl group, and a propylamine chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves several steps:
Synthetic Routes: The synthesis typically starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethyl group. The propylamine chain is then attached through a series of reactions involving amination and alkylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product, but often involve reflux or room temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted naphthalenes, trifluoromethylated compounds, and amine derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on the context of its use.
Comparación Con Compuestos Similares
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(naphthalen-1-yl)propan-1-amine and 1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)phenyl)propan-1-amine share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the propylamine chain make this compound unique, potentially offering distinct biological and chemical properties.
This detailed article provides a comprehensive overview of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H25ClF3N |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H24F3N.ClH/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26;/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3;1H |
Clave InChI |
RMGGNPQHEAGBLG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)

![Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B14110473.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110476.png)

![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione](/img/structure/B14110483.png)


![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)

